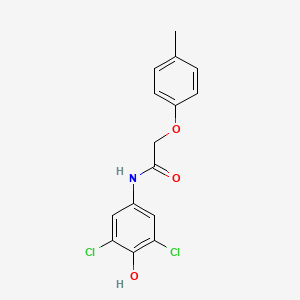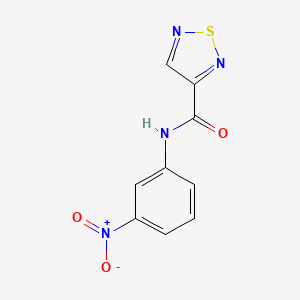![molecular formula C12H9N3OS B5876634 6-methyl-3-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one](/img/structure/B5876634.png)
6-methyl-3-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methyl-3-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one is a chemical compound that belongs to the class of thiazole-containing heterocycles. It is a synthetic compound that has shown promising results in scientific research.
Mécanisme D'action
The mechanism of action of 6-methyl-3-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one is not fully understood. However, it is believed that the compound exerts its pharmacological effects by interacting with specific targets in the body. It has been reported to inhibit the activity of various enzymes, including acetylcholinesterase and cyclooxygenase-2. It has also been shown to modulate the expression of certain genes and proteins involved in inflammation and cell proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-methyl-3-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one have been extensively studied in vitro and in vivo. The compound has been found to exhibit potent antimicrobial activity against various strains of bacteria and fungi. It has also been shown to inhibit the growth of cancer cells in vitro and in animal models. In addition, the compound has been reported to possess anti-inflammatory properties and to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 6-methyl-3-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one in lab experiments is its high potency and selectivity. The compound has been shown to exhibit potent pharmacological effects at low concentrations, making it an attractive candidate for drug development. However, one of the limitations of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several future directions for research on 6-methyl-3-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one. One area of interest is the development of new synthetic methods for the compound that can improve its yield and purity. Another direction is the investigation of the compound's potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the compound's mechanism of action and to identify its specific targets in the body.
Méthodes De Synthèse
The synthesis of 6-methyl-3-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one involves the reaction of 2-phenyl-1,3-thiazole-4-carboxylic acid with hydrazine hydrate and methyl isothiocyanate. The reaction is carried out in the presence of a catalyst and under specific conditions to yield the desired compound. The purity of the compound is verified using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
6-methyl-3-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one has been extensively studied for its potential applications in scientific research. It has shown promising results in various fields such as medicinal chemistry, pharmacology, and biochemistry. The compound has been found to exhibit antimicrobial, antitumor, and anti-inflammatory activities. It has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
6-methyl-3-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3OS/c1-8-11(16)13-12-15(14-8)10(7-17-12)9-5-3-2-4-6-9/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLHCMZKEHJNEAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CSC2=NC1=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7114743 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-[(2,6-dichlorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5876555.png)


![methyl 4-[(2-methyl-3-furoyl)amino]benzoate](/img/structure/B5876574.png)
![4-[(diaminomethylene)carbonohydrazonoyl]-2-methoxyphenyl 2-chlorobenzoate](/img/structure/B5876579.png)

![N-1,3-benzodioxol-5-yl-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5876604.png)
![(2-aminoethyl)[2-(methylthio)-6,7,8,9-tetrahydro[1]benzothieno[3,2-d]pyrimidin-4-yl]amine](/img/structure/B5876611.png)

![5-methyl-2-(1H-tetrazol-1-yl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B5876627.png)

![methyl (6-amino-5-cyano-2',3',5',6'-tetrahydro-2H-spiro[pyrano[2,3-c]pyrazole-4,4'-thiopyran]-3-yl)acetate](/img/structure/B5876642.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5876649.png)
![2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B5876674.png)